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Compound of Interest

Compound Name: (3-Aminopyridin-4-yl)methanol

Cat. No.: B111962 Get Quote

Executive Summary
(3-Aminopyridin-4-yl)methanol, CAS No. 152398-05-5, is a bifunctional heterocyclic building

block of significant interest in medicinal chemistry and drug discovery.[1][2] Its unique

architecture, featuring a primary aromatic amine, a primary alcohol, and a pyridine ring system,

offers three distinct points for chemical modification. This guide provides a comprehensive

technical overview of its chemical and physical properties, a validated synthetic protocol, an

analysis of its chemical reactivity, and a discussion of its strategic application in the design of

novel therapeutics, particularly for neurological disorders and oncology.[1][3] This document is

intended for researchers, medicinal chemists, and process development scientists engaged in

the field of small molecule drug development.

Core Chemical & Physical Properties
(3-Aminopyridin-4-yl)methanol is a stable, crystalline solid at room temperature.[1] The

strategic placement of the amino and hydroxymethyl groups at the 3- and 4-positions of the

pyridine ring, respectively, creates a scaffold with specific steric and electronic properties that

are highly valuable for molecular recognition in biological systems.

Physicochemical Data
The fundamental properties of (3-Aminopyridin-4-yl)methanol are summarized in the table

below, compiled from various chemical suppliers and databases.
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Property Value Source(s)

CAS Number 152398-05-5 [4][5]

Molecular Formula C₆H₈N₂O [5]

Molecular Weight 124.14 g/mol

IUPAC Name (3-Aminopyridin-4-yl)methanol [5]

Synonyms
3-Amino-4-

hydroxymethylpyridine
[1]

Appearance
White to off-white crystalline

powder
[1]

Melting Point 115-120 °C [1]

Computed Properties for Drug Design
Computational descriptors are crucial for predicting the pharmacokinetic properties of a

molecule. These values suggest good potential for oral bioavailability according to Lipinski's

Rule of Five.

Descriptor Value Source

Topological Polar Surface Area

(TPSA)
59.1 Å² [6]

LogP (Octanol-Water Partition

Coeff.)
-0.2 [6]

Hydrogen Bond Donors 2 (from -NH₂ and -OH) PubChem CID 14950620

Hydrogen Bond Acceptors
3 (from N in pyridine, N in

amine, O in alcohol)
PubChem CID 14950620

Spectroscopic Profile
While specific spectra for this compound are not widely published, its structure allows for a

confident prediction of its key spectroscopic features based on standard principles.
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¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show distinct signals for the

three aromatic protons on the pyridine ring, likely in the range of δ 7.0-8.5 ppm. A singlet or

broad singlet for the two amine (-NH₂) protons would appear around δ 5.0-6.0 ppm. The

methylene protons (-CH₂-) adjacent to the hydroxyl group would likely appear as a doublet

around δ 4.5 ppm, coupled to the hydroxyl proton. The hydroxyl proton (-OH) would present

as a triplet around δ 5.0-5.5 ppm.

¹³C NMR (DMSO-d₆, 100 MHz): Five distinct signals are expected in the aromatic region (δ

115-155 ppm) corresponding to the pyridine ring carbons. The methylene carbon (-CH₂OH)

signal would be found upfield, typically around δ 60-65 ppm.

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from

the alcohol around 3300-3400 cm⁻¹, N-H stretching from the primary amine in the same

region (often appearing as a doublet), C-H aromatic stretching just above 3000 cm⁻¹, and

strong C-O stretching from the primary alcohol around 1050 cm⁻¹.

Mass Spectrometry (MS-ESI+): The positive-ion electrospray mass spectrum would

prominently feature the protonated molecular ion [M+H]⁺ at m/z = 125.[4]

Synthesis and Purification
(3-Aminopyridin-4-yl)methanol can be efficiently synthesized via the reduction of a

commercially available starting material, 3-aminoisonicotinic acid. The following protocol is

adapted from established procedures.[4]

Synthetic Workflow Diagram
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LiAlH₄ (Lithium Aluminum Hydride)
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(Stir at RT, 48h)

Workup & Quench
(H₂O, 15% NaOH (aq), H₂O)

Purification
(Silica Gel Chromatography)

(3-Aminopyridin-4-yl)methanol
(Final Product)
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Caption: Synthesis workflow for (3-Aminopyridin-4-yl)methanol.

Detailed Experimental Protocol
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Objective: To synthesize (3-Aminopyridin-4-yl)methanol by reducing 3-aminoisonicotinic acid.

Materials:

3-Aminoisonicotinic acid (1.0 eq)

Lithium Aluminum Hydride (LiAlH₄) (3.6 eq)

Anhydrous Tetrahydrofuran (THF)

Deionized Water

15% Sodium Hydroxide (NaOH) aqueous solution

Diatomaceous earth (Celite®)

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Silica Gel for chromatography

Eluent: 5% Methanol (containing ~1% NH₃) in Ethyl Acetate

Procedure:

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or

Nitrogen), add a slurry of LiAlH₄ (3.6 eq) in anhydrous THF.

Addition of Starting Material: Cool the slurry to 0 °C in an ice bath. Carefully add solid 3-

aminoisonicotinic acid (1.0 eq) portion-wise, ensuring the internal temperature does not rise

excessively.

Causality Note: The portion-wise addition of the starting material to the powerful reducing

agent LiAlH₄ is a critical safety measure to control the highly exothermic reaction.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm

to room temperature. Stir vigorously for 48 hours. Monitor the reaction progress by TLC or

LC-MS.
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Quenching: Upon completion, cool the reaction mixture back to 0 °C. Sequentially and

dropwise, add deionized water (X mL), followed by 15% NaOH solution (X mL), and finally

deionized water (3X mL), where X is the mass of LiAlH₄ used in grams.

Trustworthiness Note: This specific Fieser workup protocol (H₂O, NaOH(aq), 3x H₂O) is a

standard and reliable method for quenching LiAlH₄ reactions, designed to produce a

granular, easily filterable precipitate of aluminum salts.

Filtration & Extraction: Stir the resulting slurry at room temperature for 30 minutes. Filter the

mixture through a pad of diatomaceous earth, washing the filter cake thoroughly with THF.

Concentration: Combine the filtrate and washes and concentrate under reduced pressure to

yield a crude oil which may solidify upon standing.

Purification: Purify the crude product by flash column chromatography on silica gel using 5%

Methanol (with ~1% NH₃) in Ethyl Acetate as the eluent.

Causality Note: The addition of a small amount of ammonia to the eluent is crucial to

prevent the polar amine product from streaking on the acidic silica gel, ensuring a clean

separation.

Isolation: Combine the pure fractions and evaporate the solvent to afford (3-Aminopyridin-
4-yl)methanol as a white to off-white solid (reported yield ~72%).[4]

Chemical Reactivity & Mechanistic Insights
The molecule's utility stems from the differential reactivity of its three functional groups.

Primary Aromatic Amine (-NH₂): This group is nucleophilic and readily undergoes acylation,

sulfonylation, alkylation, and can be used in transition-metal-catalyzed cross-coupling

reactions (e.g., Buchwald-Hartwig amination). Its basicity is lower than an aliphatic amine

due to the electron-withdrawing nature of the pyridine ring.

Primary Alcohol (-CH₂OH): The hydroxyl group can be oxidized to the corresponding

aldehyde or carboxylic acid using reagents like manganese dioxide (MnO₂) or PCC for the

aldehyde, and stronger oxidants like KMnO₄ or Jones reagent for the acid. It is also readily

esterified or converted to an ether.
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Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and

nucleophilic. It can be protonated, quaternized with alkyl halides, or oxidized to an N-oxide.

Key Transformation: Selective N-Acylation
A common and critical reaction in drug synthesis is the selective acylation of the amine in the

presence of the alcohol.

Reaction Scheme

(3-Aminopyridin-4-yl)methanol

N-Acylated Product

 

R-COCl (Acid Chloride)
Base (e.g., Pyridine or TEA)

DCM, 0°C to RT

Click to download full resolution via product page

Caption: Role of the aminopyridine scaffold in kinase hinge binding.

Building Block for Neurological Agents
The related compound, 4-aminopyridine, is a
potassium channel blocker. [7]This established
biological activity makes derivatives like (3-
Aminopyridin-4-yl)methanol highly attractive
starting points for developing new modulators
of ion channels and other targets implicated in
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neurological diseases such as multiple sclerosis
and spinal cord injury. [1]
Handling, Storage, and Stability
Proper handling and storage are essential to maintain the integrity and purity of this reagent.

Safety and Handling
Hazard Classification: GHS classification indicates the compound is harmful if swallowed

(Acute Toxicity 4, Oral). Related aminopyridines can cause skin and eye irritation. [7]*

Personal Protective Equipment (PPE): Always handle with appropriate PPE, including a lab

coat, safety glasses, and chemical-resistant gloves.

Handling Protocol:

Before opening, allow the container to equilibrate to room temperature to prevent moisture

condensation.

Handle the solid in a well-ventilated area or chemical fume hood.

Avoid creating dust.

Wash hands thoroughly after handling.

Storage and Stability
Optimal Storage: The compound should be stored in a tightly sealed container at refrigerated

temperatures (0-8 °C). [1]* Long-Term Stability: For long-term storage, placing the container

in a desiccator under an inert atmosphere (argon or nitrogen) is recommended to protect

against moisture and oxidation. Protect from light. Aminopyridine compounds generally

exhibit excellent chemical stability when stored under these conditions.

Conclusion
(3-Aminopyridin-4-yl)methanol is a high-value, versatile building block for modern drug

discovery. Its well-defined chemical properties, accessible synthesis, and trifunctional nature

provide a robust platform for the creation of diverse chemical libraries. Its established role as a
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privileged scaffold, particularly in the development of kinase inhibitors and neurological agents,

ensures its continued relevance and importance to the research and drug development

community.
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Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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